molecular formula C14H20ClN3S B2961645 4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215406-39-5

4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2961645
CAS No.: 1215406-39-5
M. Wt: 297.85
InChI Key: PODBCOUECPXGTG-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a substituted benzo[d]thiazole derivative characterized by a bicyclic aromatic core. Key structural features include:

  • Methyl groups at positions 4 and 7 of the benzo[d]thiazole ring, which enhance lipophilicity and steric bulk.
  • A hydrochloride salt formulation, improving aqueous solubility and bioavailability for pharmacological applications .

The compound’s synthesis likely involves nickel-catalyzed cross-coupling reactions between 2-substituted benzo[d]thiazole precursors and organoaluminum reagents, as described in a 2022 patent (yield: 41–94%) .

Properties

IUPAC Name

4,7-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.ClH/c1-10-4-5-11(2)13-12(10)15-14(18-13)17-8-6-16(3)7-9-17;/h4-5H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBCOUECPXGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of 4-methylpiperazine with appropriate thiazole derivatives under controlled conditions. The reaction typically requires the use of strong bases and heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

. It can be used as a building block for the synthesis of more complex molecules, as a reagent in organic synthesis, and as a potential therapeutic agent in drug discovery.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion vs. Substitution : Fused systems like benzo[d]pyrrolo[2,1-b]thiazole exhibit distinct electronic profiles and antitumor activity but require more complex synthetic routes .

Pharmacological Profiles

  • Antimicrobial Potential: 2,6-Substituted benzo[d]thiazoles with electron-withdrawing groups (e.g., Cl) show potent antimosquito activity (EC₅₀: 1.2–3.8 µg/mL) . The target compound’s 4-methylpiperazinyl group may similarly interact with microbial targets.
  • Antitumor Activity : Benzo[d]pyrrolo[2,1-b]thiazoles inhibit cancer cell proliferation (IC₅₀: 0.8–5.6 µM) via kinase modulation . The methylpiperazinyl group in the target compound could enhance DNA intercalation or receptor binding.

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves water solubility over neutral analogues like 2,6-dichloro-benzo[d]thiazole .
  • Stability : Piperazine-containing derivatives generally exhibit better thermal and oxidative stability than piperidine-based compounds, as seen in discontinued analogues .

Biological Activity

4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, making them a focus of pharmaceutical research. This article explores the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3S·HCl
  • Molecular Weight : 247.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways:

  • Acetylcholinesterase Inhibition : Similar compounds in the thiazole class have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : Thiazole derivatives have shown potential in inhibiting the biosynthesis of prostaglandins through the cyclooxygenase pathway, suggesting anti-inflammatory properties.
  • Antimicrobial Activity : The compound may exhibit antibacterial and antifungal activities, similar to other thiazole derivatives that have shown effectiveness against various microbial strains .

Biological Activity Studies

Several studies have investigated the biological activity of thiazole derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Acetylcholinesterase InhibitionIC50 values ranging from 2.7 µM to higher concentrations
Antibacterial ActivityMIC values between 100–400 µg/mL against Gram-positive bacteria
Antifungal ActivityActive against Candida albicans with MIC values of 3.92–4.01 mM
Anti-inflammatoryInhibition of prostaglandin biosynthesis

Case Studies

  • Neuroprotective Effects : A study focusing on thiazole derivatives indicated that compounds with similar structures could protect neuronal cells from apoptosis through modulation of AChE activity. This suggests potential applications in Alzheimer's disease treatment .
  • Anticancer Properties : Thiazole-based compounds have been tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity and induction of apoptosis. For example, compounds similar to this compound showed significant activity against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Research has shown that thiazoles can inhibit bacterial growth effectively. Specific derivatives were tested against Staphylococcus aureus and exhibited lower MIC values than traditional antibiotics, indicating their potential as alternative antimicrobial agents .

Q & A

Basic: What are effective synthetic routes and optimization strategies for synthesizing 4,7-dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, substitution, and salt formation. For example:

  • Cyclization : Start with a benzo[d]thiazole precursor and introduce the 4-methylpiperazine moiety via nucleophilic aromatic substitution under reflux conditions. Use polar aprotic solvents like DMSO or DMF, and monitor reaction progress via TLC .
  • Purification : After reflux, isolate the product via vacuum distillation, followed by recrystallization using ethanol/water mixtures to improve yield (e.g., 65% yield reported for analogous compounds) .
  • Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Confirm purity via melting point analysis and HPLC (>95% purity) .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., dimethyl groups at positions 4 and 7, piperazine ring protons at δ 2.5–3.5 ppm) .
    • IR : Confirm functional groups (e.g., C-N stretch at ~1,250 cm⁻¹ for piperazine, C-S stretch at ~690 cm⁻¹ for thiazole) .
  • Chromatography :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .
    • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S values (e.g., C₁₃H₁₆ClN₃S) .

Advanced: How to design a cytotoxicity assay to evaluate anticancer potential?

Methodological Answer:
Follow standardized protocols for in vitro cytotoxicity screening:

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) as controls .
  • Culture Conditions : Maintain cells in RPMI-1640 medium with 5% FBS, 2 mM glutamine, and antibiotics at 37°C/5% CO₂ .
  • Dose-Response Testing : Prepare compound dilutions (1 nM–100 μM) in DMSO (≤0.5% final concentration). Incubate for 72 hours .
  • Viability Assay : Use the SRB (sulforhodamine B) method to quantify cell density. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs by varying substituents (e.g., replacing 4-methylpiperazine with morpholine) and compare bioactivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with piperazine, hydrophobic interactions with thiazole) .
  • Data Correlation : Cross-reference cytotoxicity data (e.g., IC₅₀ values) with electronic (Hammett constants) or steric (Taft parameters) descriptors to identify activity trends .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Variable Control : Ensure consistency in assay conditions (e.g., cell passage number, serum concentration) that may affect results .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography or high-resolution mass spectrometry to rule out batch-to-batch variations .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tests (e.g., ANOVA) to identify outliers .

Advanced: What mechanistic studies can elucidate the compound’s mode of action?

Methodological Answer:

  • Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry to detect early/late apoptosis in treated cells .
  • Target Identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .
  • Pathway Analysis : Conduct RNA-seq or phosphoproteomics to map signaling pathways (e.g., PI3K/AKT, MAPK) modulated by the compound .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) to enhance aqueous solubility. Confirm stability via dynamic light scattering (DLS) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, then characterize release kinetics in simulated physiological fluids .

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